molecular formula C13H11B B1595217 4'-Bromo-3-methylbiphenyl CAS No. 56961-07-0

4'-Bromo-3-methylbiphenyl

Cat. No. B1595217
CAS RN: 56961-07-0
M. Wt: 247.13 g/mol
InChI Key: AGEVVNFQGNTFFA-UHFFFAOYSA-N
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Description

4’-Bromo-3-methylbiphenyl is a chemical compound with the linear formula C13H11Br . It has a molecular weight of 247.137 .


Molecular Structure Analysis

The molecular structure of 4’-Bromo-3-methylbiphenyl consists of 13 carbon atoms, 11 hydrogen atoms, and 1 bromine atom . The average mass is 247.130 Da and the monoisotopic mass is 246.004410 Da .


Physical And Chemical Properties Analysis

4’-Bromo-3-methylbiphenyl has a molecular weight of 247.137 . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Metabolism and Mutagenicity Studies

4'-Bromo-3-methylbiphenyl has been studied for its metabolism and mutagenic properties. Kohli et al. (1978) investigated the in vivo metabolism of bromobiphenyls in rabbits, revealing the formation of mono and dihydroxylated metabolites. This research highlights the metabolic pathways of bromobiphenyls, suggesting potential applications in understanding xenobiotic metabolism and toxicity (Kohli, Wyndham, Smylie, & Safe, 1978).

Synthesis and Liquid Crystal Display Materials

The compound has been a focus in the synthesis of materials for liquid crystal displays. Ren Guo-du (2001) conducted a study on the synthesis of 4-bromo-4'-hydroxybiphenyl, a key intermediate for such materials. The research provided insights into efficient synthesis methods, crucial for the development of advanced display technologies (Ren Guo-du, 2001).

Anti-Proliferative Effects in Medical Research

In medical research, the compound has shown potential in cancer treatment. Yamada et al. (2010) synthesized a novel phosphorus heterocycle with 4-bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide and found it to have a significant anti-proliferative effect on U937 cells. This suggests potential applications in chemotherapy or as a research tool in cancer biology (Yamada et al., 2010).

Application in Organic Synthesis

4'-Bromo-3-methylbiphenyl is also significant in organic synthesis. Ennis et al. (1999) described its use in the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. This application is relevant in large-scale pharmaceutical production and advanced organic chemistry (Ennis, McManus, Wood-Kaczmar, Richardson, Smith, & Carstairs, 1999).

Exploration in Marine Algae Derivatives

Research by Zhao et al. (2004) investigated bromophenol derivatives from the red alga Rhodomela confervoides, identifying new bromophenol derivatives. Such studies are crucial for exploring new natural compounds with potential pharmacological applications (Zhao et al., 2004).

properties

IUPAC Name

1-bromo-4-(3-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEVVNFQGNTFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205522
Record name 4'-Bromo-3-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3-methylbiphenyl

CAS RN

56961-07-0
Record name 4'-Bromo-3-methylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, 4'-bromo-3-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67360
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Bromo-3-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-BROMO-3-METHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U231BJ63TW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 4'-BROMO-3-METHYLBIPHENYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2744
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Antenucci, M Barbero, S Dughera, G Ghigo - Tetrahedron, 2020 - Elsevier
… Mixture of 4-bromo-2′-methylbiphenyl; 4-bromo-3′-methylbiphenyl; 4-bromo-4′-… The ratio (%) of 4-bromo-2′-methylbiphenyl/4-bromo-3′-methylbiphenyl/4-bromo-4′-…
Number of citations: 11 www.sciencedirect.com
M Barbero, S Dughera - Tetrahedron, 2018 - Elsevier
Arenediazonium o-benzenedisulfonimides have been used as efficient electrophilic partners in Au(I) catalysed Suzuki coupling reactions. The synthetic protocol is general, easy and …
Number of citations: 19 www.sciencedirect.com
A Hall - 2017 - deepblue.lib.umich.edu
Conjugated polymers are lightweight, flexible, solution-processible materials which can be used in organic electronic devices, including photovoltaics and light-emitting diodes. Catalyst-…
Number of citations: 0 deepblue.lib.umich.edu
MD Curtis - 1965 - search.proquest.com
Sincere appreciation is expressed for the invaluable assistance of the director of this research, Dr. AL Allred. The author also wishes to thank Dr. DF Shriver for the use of his computer …
Number of citations: 0 search.proquest.com

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